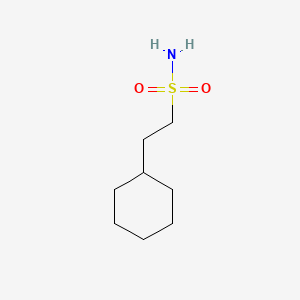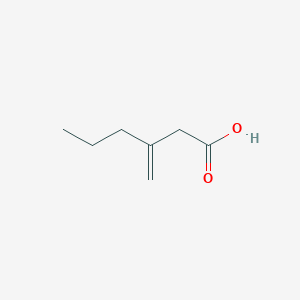
1-methylnaphthalene-2-carboxylic Acid
Übersicht
Beschreibung
1-Methylnaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C12H10O2 and a molecular weight of 186.21 . It is used in various scientific investigations .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notationCC1=C(C=CC2=CC=CC=C12)C(=O)O . This indicates that the molecule consists of a naphthalene core with a methyl group attached to one carbon and a carboxylic acid group attached to another carbon. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 186.21 . The melting point is between 175-180 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anaerobic Mineralization and Degradation
1-Methylnaphthalene-2-Carboxylic Acid, derived from 2-Methylnaphthalene (2-MNAP), is studied for its degradation pathways in various environments. Anaerobic mineralization of 2-MNAP by a sulfate-reducing consortium has been observed, with significant conversion to CO2 and detection of 2-Naphthoic acid as a metabolite. This process is critical in understanding the biodegradation of aromatic hydrocarbons in anoxic environments (Sullivan et al., 2001). Similarly, the anaerobic degradation of 2-Methylnaphthalene by a sulfate-reducing enrichment culture revealed the formation of naphthyl-2-methyl-succinic acid and naphthyl-2-methylene-succinic acid, providing insight into the microbial pathways for hydrocarbon degradation (Annweiler et al., 2000).
Microbial Metabolism and Transformation
Research has explored how certain microorganisms, like Cunninghamella elegans and Pseudomonas putida, metabolize 1- and 2-Methylnaphthalene. These studies help understand how microbes transform these compounds into various acids and phenolic derivatives, which is essential for bioremediation strategies and understanding microbial ecology (Cerniglia et al., 1984), (Mahajan et al., 1994).
Environmental Monitoring and Biomarkers
The presence of certain metabolites like 2-Naphthoic acid in groundwater samples indicates the anaerobic biodegradation of naphthalene and methylnaphthalene. This application is crucial in environmental monitoring, allowing the detection of specific biodegradation processes in situ, which is vital for assessing the natural attenuation of hydrocarbon pollution (Phelps et al., 2002).
Chemical Synthesis and Catalysis
This compound, as a derivative, plays a role in chemical synthesis and catalysis. For instance, the oxidation of 2-Methylnaphthalene to produce specific quinones or the catalytic transformation of 1-Methylnaphthalene to 2-Methylnaphthalene shows its importance in synthetic chemistry and industrial applications (Herrmann et al., 1999), (Sun Hao et al., 2018).
Safety and Hazards
The safety information available indicates that 1-methylnaphthalene-2-carboxylic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemische Analyse
Biochemical Properties
1-methylnaphthalene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the degradation of polycyclic aromatic hydrocarbons. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in microbial degradation pathways where specific bacterial species, such as those from the genera Pseudomonas and Bacillus, utilize it as a carbon source . These bacteria produce enzymes like naphthalene dioxygenase, which catalyzes the initial oxidation of naphthalene derivatives, including this compound . This interaction is crucial for the bioremediation of contaminated environments.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, the compound induces the expression of genes involved in the degradation of aromatic hydrocarbons . This induction is mediated through regulatory proteins that sense the presence of the compound and activate the transcription of relevant genes. Additionally, the compound can impact cellular metabolism by serving as a substrate for energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and regulatory proteins. The compound is initially oxidized by naphthalene dioxygenase, leading to the formation of dihydrodiol intermediates . These intermediates are further processed by other enzymes, resulting in the cleavage of the aromatic ring and the formation of simpler metabolites that can enter central metabolic pathways . This sequential enzymatic degradation highlights the compound’s role in microbial catabolism of aromatic hydrocarbons.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature, pH, and the presence of other chemicals . Studies have shown that the compound can be relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions . At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and inflammation . These effects are dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure . Understanding the dosage effects is essential for assessing the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic hydrocarbons. The compound undergoes initial oxidation by naphthalene dioxygenase, followed by further enzymatic transformations that lead to the formation of metabolites such as salicylic acid and catechol . These metabolites can then enter central metabolic pathways, contributing to energy production and biosynthesis . The involvement of specific enzymes and cofactors in these pathways highlights the compound’s role in microbial metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . In microbial cells, the compound is taken up through membrane transporters that facilitate its entry into the cytoplasm . Once inside the cell, it can interact with various binding proteins that modulate its localization and accumulation . These interactions are crucial for the compound’s biochemical activity and its role in cellular metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its degradation . Additionally, it may be targeted to specific cellular compartments through post-translational modifications or binding to targeting signals
Eigenschaften
IUPAC Name |
1-methylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTDAMGQDWDZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372873 | |
| Record name | 1-methylnaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4488-44-2 | |
| Record name | 1-methylnaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



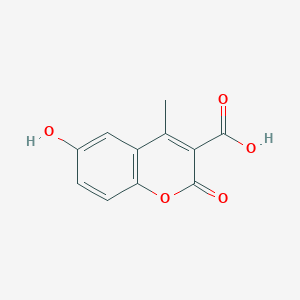
![[2-(1 h-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B3052678.png)
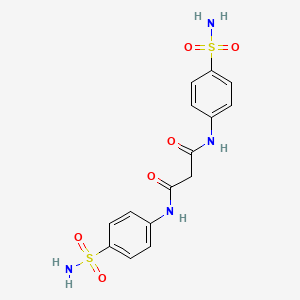
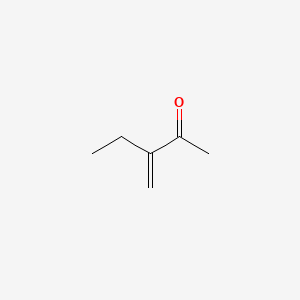
![3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)](/img/structure/B3052682.png)

![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)
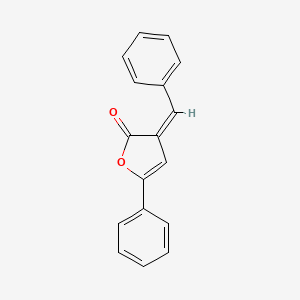
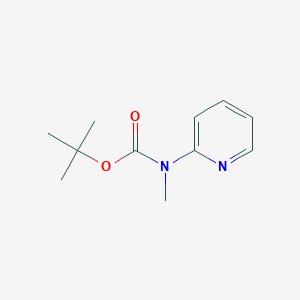
![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)

![[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3052692.png)
